molecular formula C20H28N4O3 B7169374 N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide

Cat. No.: B7169374
M. Wt: 372.5 g/mol
InChI Key: IWQFQFLOKQHHCB-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a cyclopropylcarbamoyl group, a phenyl ring, and a diazepane ring

Properties

IUPAC Name

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O3/c1-14(2)19(26)23-9-4-10-24(12-11-23)20(27)22-17-6-3-5-15(13-17)18(25)21-16-7-8-16/h3,5-6,13-14,16H,4,7-12H2,1-2H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQFQFLOKQHHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the cyclopropylcarbamoyl and 2-methylpropanoyl groups. Common synthetic routes may involve:

    Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylcarbamoyl Group: This step may involve the reaction of a phenyl derivative with cyclopropyl isocyanate under controlled conditions.

    Attachment of the 2-Methylpropanoyl Group: This can be done through acylation reactions using 2-methylpropanoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The phenyl ring and other reactive sites can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential bioactivity.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide exerts its effects involves its interaction with molecular targets. These may include:

    Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Receptors: It could bind to receptors, modulating their activity and influencing cellular responses.

    Pathways: The compound may interfere with or enhance particular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(cyclopropylcarbamoyl)phenyl]-4-(2-methylpropanoyl)-1,4-diazepane-1-carboxamide: shares similarities with other diazepane derivatives and compounds containing cyclopropylcarbamoyl groups.

    Other Diazepane Derivatives: These compounds may have different substituents on the diazepane ring, affecting their chemical and biological properties.

    Cyclopropylcarbamoyl Compounds: These compounds may vary in the structure of the phenyl ring or other attached groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

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